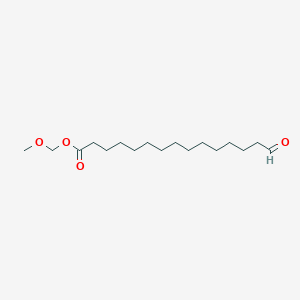

Methoxymethyl 15-oxopentadecanoate

Description

Methoxymethyl 15-oxopentadecanoate is a synthetic ester featuring a 15-carbon backbone with a ketone (oxo) group at the terminal position (C-15) and a methoxymethyl ester group at the α-position. Its molecular formula is inferred as C₁₈H₃₂O₄, combining hydrophobic alkyl chain properties with reactive functional groups. This compound is likely synthesized via esterification of 15-oxopentadecanoic acid with methoxymethanol, a process analogous to methods described for indole derivatives in the literature (e.g., 70% yield for similar methoxymethylation reactions) . Applications may include its use as an intermediate in polymer chemistry or pharmaceutical synthesis, leveraging its ester and ketone moieties for further functionalization.

Properties

Molecular Formula |

C17H32O4 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

methoxymethyl 15-oxopentadecanoate |

InChI |

InChI=1S/C17H32O4/c1-20-16-21-17(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-18/h15H,2-14,16H2,1H3 |

InChI Key |

SHAPJVKTMLJFJS-UHFFFAOYSA-N |

Canonical SMILES |

COCOC(=O)CCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthetic preparation of Methoxymethyl 15-oxopentadecanoate involves esterification reactions. One common method is the reaction between pentadecanedioic acid (also known as 15-oxopentadecanoic acid) and methanol. The reaction proceeds as follows:

Pentadecanedioic acid+Methanol→Methoxymethyl 15-oxopentadecanoate+Water

Industrial Production:

Industrial production methods may vary, but they typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Methoxymethyl 15-oxopentadecanoate can undergo various reactions:

Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to pentadecanedioic acid and methanol.

Oxidation: The carbonyl group (C=O) can be oxidized to a carboxylic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The methoxymethyl group can be replaced by other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Methoxymethyl 15-oxopentadecanoate finds applications in:

Lipid Research: As a model compound for studying lipid metabolism.

Drug Delivery: Due to its ester functionality, it may be used in drug delivery systems.

Biological Studies: Investigating its effects on cell membranes and biological processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymatic processes, or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methoxymethyl 15-oxopentadecanoate with key analogs:

Reactivity and Stability

- This compound: The terminal oxo group enhances susceptibility to nucleophilic attacks (e.g., Grignard reactions), while the methoxymethyl ester may improve hydrolytic stability compared to simple methyl esters due to steric hindrance .

- Methyl 5-oxohexanoate: Shorter chain length increases volatility and solubility in polar solvents. The mid-chain oxo group participates in cyclization reactions, useful in lactone synthesis .

- Hexa(methoxymethyl)melamine: Methoxymethyl groups enable crosslinking with hydroxyl-containing polymers under acidic conditions, contrasting with the ester-based reactivity of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.